2-アミノ-3-(4-ブロモベンゾイル)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

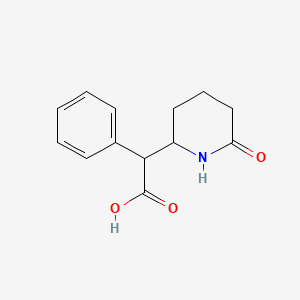

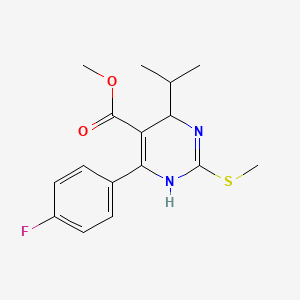

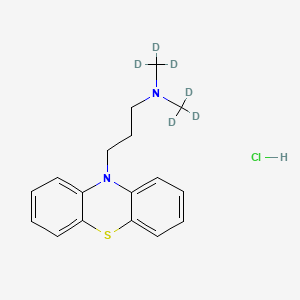

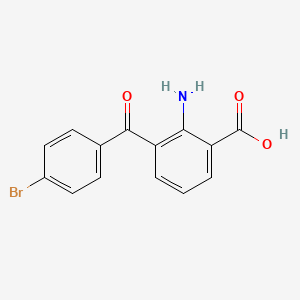

2-Amino-3-(4-bromobenzoyl)benzoic Acid is a chemical compound with the molecular formula C14H10BrNO3 and a molecular weight of 320.14 g/mol . It is a metabolite of Bromfenac sodium, which is used in pharmaceutical applications . The compound is characterized by its light orange to orange color and is slightly soluble in DMSO .

科学的研究の応用

2-Amino-3-(4-bromobenzoyl)benzoic Acid has several scientific research applications:

Chemistry: It is used as a reference standard in pharmaceutical testing and as an intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

作用機序

Target of Action

The primary target of 2-Amino-3-(4-bromobenzoyl)benzoic Acid is Prostaglandin G/H synthase 2 . This enzyme, also known as Cyclooxygenase 2 (COX-2) , plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including involvement in inflammation and pain .

Mode of Action

2-Amino-3-(4-bromobenzoyl)benzoic Acid acts by inhibiting the activity of COX-2 . By blocking this enzyme, the compound prevents the synthesis of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 by 2-Amino-3-(4-bromobenzoyl)benzoic Acid affects the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including the regulation of inflammation. By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to a decrease in inflammation .

Result of Action

The primary result of the action of 2-Amino-3-(4-bromobenzoyl)benzoic Acid is a reduction in inflammation. By inhibiting the production of prostaglandins, the compound can decrease the inflammatory response, which may help to alleviate symptoms in conditions characterized by inflammation .

生化学分析

Biochemical Properties

2-Amino-3-(4-bromobenzoyl)benzoic Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain

Cellular Effects

The effects of 2-Amino-3-(4-bromobenzoyl)benzoic Acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting COX-2, it affects the signaling pathways that mediate inflammation . This compound can also alter gene expression patterns, leading to changes in the production of proteins involved in the inflammatory response. Furthermore, 2-Amino-3-(4-bromobenzoyl)benzoic Acid impacts cellular metabolism by affecting the synthesis of metabolites involved in inflammation.

Molecular Mechanism

At the molecular level, 2-Amino-3-(4-bromobenzoyl)benzoic Acid exerts its effects through several mechanisms. It binds to the active site of the COX-2 enzyme, inhibiting its activity and preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins This binding interaction is crucial for its anti-inflammatory effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-(4-bromobenzoyl)benzoic Acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-3-(4-bromobenzoyl)benzoic Acid is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound can result in sustained inhibition of COX-2 and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of 2-Amino-3-(4-bromobenzoyl)benzoic Acid vary with different dosages in animal models. At low doses, it effectively inhibits COX-2 and reduces inflammation without causing significant adverse effects . At higher doses, it may cause toxicity and other adverse effects, such as gastrointestinal irritation and renal impairment. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2-Amino-3-(4-bromobenzoyl)benzoic Acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . These reactions include hydroxylation, conjugation, and oxidation, which transform the compound into more water-soluble metabolites that can be excreted from the body. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes and other liver-specific enzymes.

Transport and Distribution

The transport and distribution of 2-Amino-3-(4-bromobenzoyl)benzoic Acid within cells and tissues are mediated by specific transporters and binding proteins. Once absorbed, the compound is distributed throughout the body, with higher concentrations in tissues involved in inflammation, such as the joints and muscles . It is transported across cell membranes by passive diffusion and active transport mechanisms, ensuring its effective delivery to target sites.

Subcellular Localization

The subcellular localization of 2-Amino-3-(4-bromobenzoyl)benzoic Acid is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with COX-2 and other molecular targets . The compound may also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, although its exact localization can vary depending on the cell type and experimental conditions.

準備方法

The synthesis of 2-Amino-3-(4-bromobenzoyl)benzoic Acid typically involves the decarboxylation and refining of 7-(4-bromobenzoyl)indoline-2,3-dione . The reaction conditions include maintaining a hygroscopic environment and storing the compound under inert atmosphere at refrigerated temperatures . Industrial production methods are not extensively documented, but laboratory synthesis is well-established.

化学反応の分析

2-Amino-3-(4-bromobenzoyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not extensively documented.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions.

類似化合物との比較

2-Amino-3-(4-bromobenzoyl)benzoic Acid can be compared with other similar compounds, such as:

Bromfenac sodium: The parent compound, used as a nonsteroidal anti-inflammatory drug (NSAID).

2-Amino-3-benzoylbenzoic Acid: A similar compound without the bromine atom, which may have different chemical and biological properties.

7-Benzoylindoline: Another related compound used in organic synthesis

特性

IUPAC Name |

2-amino-3-(4-bromobenzoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c15-9-6-4-8(5-7-9)13(17)10-2-1-3-11(12(10)16)14(18)19/h1-7H,16H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZCAIMGHAJJPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)N)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746985 |

Source

|

| Record name | 2-Amino-3-(4-bromobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241496-82-2 |

Source

|

| Record name | 2-Amino-3-(4-bromobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。